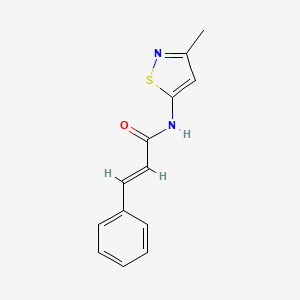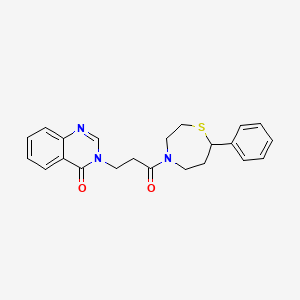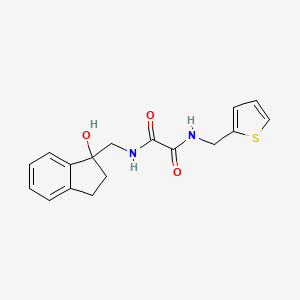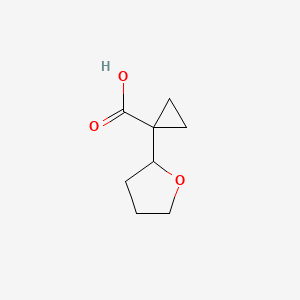
N-(3-methylisothiazol-5-yl)cinnamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylisothiazol-5-yl)cinnamamide is a fascinating chemical compound used in scientific research. It possesses diverse applications, ranging from antimicrobial studies to organic synthesis. Its synthetic derivatives are often more effective in vitro than parent compounds due to stronger biological activities .
Synthesis Analysis
A highly efficient method for the synthesis of cinnamamides from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors has been developed . The reaction parameters and broad substrate range of the new method were studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .Molecular Structure Analysis
The supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . An in-depth analysis of the interactions and energy content of the crystals based on supramolecular clusters allowed us to propose crystallization mechanisms (crystal retrosynthesis) .Chemical Reactions Analysis
Suitably substituted cinnamamides were successfully synthesized and tested for α-glucosidase inhibitory activity . Nine of the synthesized cinnamamides displayed moderate inhibitory activity, which was better than acarbose (IC 50 = 185.00 ± 9.4 µM), with IC 50 values ranging from 44.43 ± 5.7 to 91.14 ± 11.4 µM .Aplicaciones Científicas De Investigación
Antifungal and Plant Immunity Stimulation
- A study by Chen et al. (2019) highlights the synthesis of isothiazole, thiadiazole, and thiazole-based cinnamamide derivatives, with a particular compound demonstrating strong fungicidal activity against Pseudoperonospora cubensis. It also enhanced plant immunity, indicating its dual role as a fungicide and a stimulator of systemic acquired resistance in plants (Chen et al., 2019).
Antimycobacterial Agents
- Kakwani et al. (2011) and Patel et al. (2014) explored N-(3-aryl-1,2,4-triazol-5-yl) cinnamamide and N-[4-(piperazin-1-yl)phenyl]cinnamamide derivatives as potential antimycobacterial agents. These compounds showed significant activity against Mycobacterium tuberculosis, suggesting their use in treating tuberculosis (Kakwani et al., 2011), (Patel et al., 2014).
Neuroprotection and Anti-ischemic Activity
- Research by Zhong et al. (2018) on cinnamide derivatives demonstrated their effectiveness against neurotoxicity induced by glutamine in PC12 cells and protective effects on cerebral infarction. This suggests potential applications in neuroprotection and treatment of ischemic conditions (Zhong et al., 2018).
Central and Peripheral Nervous System Disorders
- A review by Gunia-Krzyżak et al. (2015) focused on the cinnamamide scaffold in numerous compounds with therapeutic potential for central and peripheral nervous system disorders, highlighting its versatility in drug design for various activities including anticonvulsant, antidepressant, and neuroprotective properties (Gunia-Krzyżak et al., 2015).
Anticancer Research
- De et al. (2011) and Rodrigues et al. (2019) discussed the anticancer potential of cinnamic acid derivatives, including cinnamamide, noting their synthesis and biological evaluation for antitumor activities. These studies highlight the diverse mechanisms through which cinnamamide derivatives can act against cancer cells, underscoring their potential in anticancer drug development (De et al., 2011), (Rodrigues et al., 2019).
Mecanismo De Acción
Target of Action
N-(3-methylisothiazol-5-yl)cinnamamide, also known as (2E)-N-(3-methyl-1,2-thiazol-5-yl)-3-phenylprop-2-enamide, has been found to exhibit anti-proliferative activities, suggesting that it targets cancer cells . It has been suggested that the compound might be associated with inducing cancer cell apoptosis . Additionally, it has been found to inhibit α-glucosidase , an enzyme that plays a crucial role in carbohydrate metabolism.
Mode of Action
The compound interacts with its targets, leading to changes in their function. For instance, it inhibits α-glucosidase, an enzyme involved in the breakdown of carbohydrates into simple sugars . This inhibition could potentially slow down carbohydrate digestion, reducing the rate at which glucose is absorbed into the bloodstream .
Biochemical Pathways
The compound’s interaction with α-glucosidase suggests that it affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, it could potentially disrupt the breakdown of complex carbohydrates into glucose, thereby affecting the overall glucose metabolism .
Pharmacokinetics
A related compound has been found to display desirable pharmacokinetic properties in multiple preclinical species
Result of Action
The compound’s anti-proliferative activity suggests that it may lead to the inhibition of cancer cell growth . It has been suggested that the compound might induce apoptosis in cancer cells , which could result in the death of these cells and potentially slow down the progression of the disease.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of certain solvents can affect the formation of different forms of the compound . Additionally, variations in solvents, flexibility, and the presence or absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .
Direcciones Futuras
The future directions for N-(3-methylisothiazol-5-yl)cinnamamide could involve further exploration of its potential applications in various fields such as antimicrobial studies and organic synthesis. Additionally, more research could be conducted to understand its mechanism of action and to optimize its synthesis process .
Propiedades
IUPAC Name |
(E)-N-(3-methyl-1,2-thiazol-5-yl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c1-10-9-13(17-15-10)14-12(16)8-7-11-5-3-2-4-6-11/h2-9H,1H3,(H,14,16)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSPPALLOYNGER-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NSC(=C1)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B2744503.png)
![5-methyl-N-(2-morpholinoethyl)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2744504.png)
![4-[4-(Benzenesulfonyl)piperazin-1-yl]-7-chloroquinoline](/img/structure/B2744506.png)
![N-(1-(3-phenyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2744507.png)


![N-Methyl-N-[(4-piperidin-1-ylphenyl)methyl]but-2-ynamide](/img/structure/B2744512.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-2-oxo-N-phenylpyridine-3-carboxamide](/img/structure/B2744514.png)
![3-(2-Chloro-4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2744515.png)


![5-[3-(6-Oxo-3-pyridin-4-ylpyridazin-1-yl)azetidine-1-carbonyl]-3-phenyl-1H-pyrimidine-2,4-dione](/img/structure/B2744521.png)
![6-[(2-Methylpropan-2-yl)oxycarbonyl]-5,7-dihydropyrrolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2744524.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[1-(2,6-difluorophenyl)ethyl]sulfanyl}acetamide](/img/structure/B2744525.png)